molecular formula C25H25N7O3 B588023 Dabigatran-d3 CAS No. 1246817-44-6

Dabigatran-d3

Cat. No. B588023
M. Wt: 474.539
InChI Key: YBSJFWOBGCMAKL-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran-d3 is an internal standard used for the quantification of dabigatran by GC- or LC-MS . Dabigatran is an inhibitor of thrombin and an active metabolite of the thrombin inhibitor prodrug dabigatran etexilate . It also inhibits trypsin but is selective for thrombin and trypsin over plasmin, Factor Xa, activated protein C, and tissue plasminogen activator .


Molecular Structure Analysis

The molecular structure of Dabigatran-d3 is closely related to that of Dabigatran. The X-ray crystal structure of Dabigatran in complex with an antidote reveals many structural similarities of Dabigatran recognition compared with thrombin .


Chemical Reactions Analysis

Dabigatran and Dabigatran etexilate have excitation and emission maxima of 310 and 375 nm and 335 and 400 nm, respectively . The intense fluorescent properties of Dabigatran permit the sensitive and specific UPLC or HPLC fluorescent analysis of Dabigatran .


Physical And Chemical Properties Analysis

Dabigatran-d3 has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Scientific Research Applications

Pharmacogenetic Influence on Dabigatran

  • Pharmacokinetic Variability : Dabigatran's pharmacokinetics are influenced by various factors including sex, pantoprazole treatment, and genetic polymorphisms like CYP2D6 and SLC22A1. This impacts drug exposure and clearance, offering insights into personalized medicine approaches (Zubiaur et al., 2020).

In Vitro and Ex Vivo Anticoagulant Activity

  • Selective Thrombin Inhibition : Dabigatran exhibits selective and reversible inhibition of human thrombin, crucial for understanding its anticoagulant mechanism. This is demonstrated through various in vitro and ex vivo assays, providing a basis for its clinical efficacy (Wienen et al., 2007).

Management of Hemorrhage and Overdose

  • Treatment Approaches : In emergencies like hemorrhage or surgery in patients on dabigatran, specific management strategies are outlined, including the use of antidotes and maintaining renal perfusion for drug excretion. This provides critical guidelines for handling dabigatran-related complications (Alikhan et al., 2013).

Development of Specific Antidotes

  • Antidote Characterization : Research on antidotes for dabigatran, like aDabi-Fab, sheds light on their effectiveness in reversing anticoagulant activity. Such studies are vital for developing safe treatments for dabigatran-related bleeding risks (Schiele et al., 2013).

Pharmacokinetics in Specific Patient Populations

  • Renal Impairment and Dosing : The pharmacokinetics of dabigatran in patients with renal impairments, including those on hemodialysis, is crucial for dose adjustments and safe administration (Lehr et al., 2012).

Platelet Function and Interaction

  • Platelet Aggregation and Activation : Dabigatran's effect on platelet function, specifically its inhibition of thrombin-induced platelet aggregation, provides insights into its antithrombotic properties beyond anticoagulation (Vinholt et al., 2017).

Dabigatran in Special Clinical Situations

  • Role in Chronic Kidney Disease : Understanding dabigatran's pharmacodynamics in patients with severe chronic kidney disease informs clinical decisions for this vulnerable group (Kooiman et al., 2016).

Patient Adherence and Outcomes

  • Adherence and Clinical Outcomes : Studies on patient adherence to dabigatran and its association with clinical outcomes highlight the importance of patient management and monitoring (Shore et al., 2014).

Interaction with Other Drugs

  • Impact of Proton Pump Inhibitors : Investigating the interactions between dabigatran and proton pump inhibitors is critical for understanding potential drug-drug interactions in clinical settings (Kuwayama et al., 2017).

Thrombin Receptor Interactions

  • Effects on Thrombin Receptors : Research on dabigatran's influence on thrombin receptors, like GPIbα, offers deeper insight into its antithrombotic mechanism, enhancing our understanding of its clinical application (Trabold et al., 2019).

Future Directions

Dabigatran etexilate is a novel, oral reversible direct thrombin inhibitor that is rapidly absorbed and converted to its active form, Dabigatran . Ongoing clinical trials are investigating its use in the treatment of venous thromboembolism, prevention of stroke in patients with nonvalvular atrial fibrillation, and treatment of thromboembolic complications, following acute coronary syndromes .

properties

IUPAC Name

3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSJFWOBGCMAKL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747410
Record name N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabigatran-d3

CAS RN

1246817-44-6
Record name N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 26 from 1-methyl-2-[N-(4-amidinophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide hydrochloride and sodium hydroxide solution. Yield: 91% of theory, C25H25N7O3 (471.5); EKA mass spectrum: (M+H)+=472; (M+H+Na)++=247.6; (M+2H)++=236.7; (M+2Na)++=258.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C25H25N7O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared analogously to Example 26 from 1-methyl-2-[N-(4-amidinophenyl)-aminomethyl]-benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)-amide-hydrochloride and sodium hydroxide solution.

Citations

For This Compound
32
Citations
J Douxfils, S Lessire, AS Dincq… - Thrombosis and …, 2015 - thieme-connect.com
… , plasma concentrations of free dabigatran were determined after sample preparation by protein precipitation of 50 µL citrated plasma with 150 µL acetonitrile containing dabigatran-d3 …
Number of citations: 71 www.thieme-connect.com
J Douxfils, JM Dogné, F Mullier… - Thrombosis and …, 2013 - thieme-connect.com
… chromatography-tandem mass spectrometry (LC-MS/MS) after sample preparation by protein precipitation of 50 µl citrated plasma with 150 µl acetonitrile containing dabigatran-d3 as …
Number of citations: 140 www.thieme-connect.com
JP Antovic, M Skeppholm, J Eintrei, EE Boija… - European journal of …, 2013 - Springer
… Dabigatran was purchased from Alsachim, Strasbourg, France and dabigatran-d3 (internal standard) from Toronto Research Chemicals, Ontario Canada. 150 μL acetonitrile containing …
Number of citations: 151 link.springer.com
SC Laizure, RB Parker, VL Herring, ZY Hu - Drug Metabolism and …, 2014 - ASPET
… DAB and dabigatran-d3 (DAB-d3) were the products of Toronto Research Chemicals Inc. (North York, ON, Canada). Bis(4-nitrophenyl)phosphate (BNPP), fluorescein diacetate, cocaine …
Number of citations: 103 dmd.aspetjournals.org
TA Helin, M Lemponen, P Hjemdahl, Y Rönquist-Nii… - Thrombosis research, 2015 - Elsevier
… The samples were prepared by protein precipitation with acetonitrile containing internal standard dabigatran–d3 (Toronto Research Chemicals). After centrifugation, the supernatant …
Number of citations: 29 www.sciencedirect.com
FI Abd Allah, A Ali Almrasy… - Biomedical …, 2022 - Wiley Online Library
Dabigatran etexilate mesylate (DABE), a prodrug, quickly changes into dabigatran (DAB) after its oral administration. Accordingly, detecting DABE in plasma is practically unmanageable…
KM Brooks, LA Gordon, S Penzak, A Kellogg… - Age (yrs), 2017 - croiconference.org
… Assay Performance • Dabigatran and dabigatran-d3 ethyl ester HCl (DBG-d3 ethyl ester) internal standard were separated using a UPLC-MS-MS method. • Columns: Acquity BEH C18, …
Number of citations: 9 www.croiconference.org
ZY Hu, RB Parker, VL Herring, SC Laizure - Analytical and bioanalytical …, 2013 - Springer
… Dabigatran and dabigatran-d3 were the products of Toronto Research Chemicals Inc. (North York, ON, Canada). HPLC-grade acetonitrile and methanol were purchased from Fisher …
Number of citations: 50 link.springer.com
M Skeppholm, P Hjemdahl, JP Antovic, J Muhrbeck… - Thrombosis research, 2014 - Elsevier
… Dabigatran was purchased from Alsachim, Strasbourg, France and dabigatran-d3 (internal standard) from Toronto Research Chemicals, Ontario Canada. In brief, a 50 μL aliquot of …
Number of citations: 71 www.sciencedirect.com
J Shi, X Wang, JH Nguyen, BE Bleske, Y Liang… - Biochemical …, 2016 - Elsevier
… Desethyl dabigatran etexilate (M1) and dabigatran-d3 (DAB-d3) were obtained from Toronto Research Chemicals (Toronto, Canada). Fluorescein diacetate, fluorescein, LC–MS grade …
Number of citations: 101 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.